5-Chloroquinolin-2(1h)-one

描述

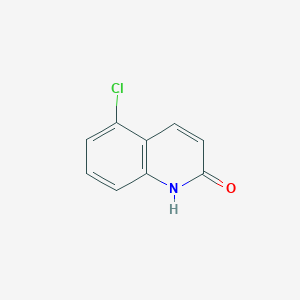

5-Chloroquinolin-2(1H)-one is a chemical compound belonging to the class of quinoline derivatives It is characterized by the presence of a chlorine atom at the 5th position and a ketone group at the 2nd position of the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline-2,5-dione derivatives.

Reduction: Reduction of this compound can yield 5-chloroquinolin-2-amine.

Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Quinoline-2,5-dione derivatives.

Reduction: 5-Chloroquinolin-2-amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

5-Chloroquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5-Chloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways.

相似化合物的比较

5-Chloroquinoline: Lacks the ketone group at the 2nd position.

Quinolin-2(1H)-one: Lacks the chlorine atom at the 5th position.

5-Chloroquinolin-2-amine: Contains an amine group instead of a ketone group at the 2nd position.

Uniqueness: 5-Chloroquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 5th position and the ketone group at the 2nd position. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

5-Chloroquinolin-2(1H)-one is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula: C9H6ClN

- Molecular Weight: 175.60 g/mol

This compound exhibits a chloro substituent at the 5-position of the quinoline ring, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity:

-

Anticancer Activity:

- The compound has demonstrated cytotoxic effects on cancer cell lines. Its mechanism includes the inhibition of COX-2 and LDHA enzymes, which are implicated in tumor growth and metabolism . For instance, in vitro studies indicated that certain derivatives exhibited significant inhibition efficiencies against colorectal cancer cells (HCT-116 and LoVo) with IC50 values indicating potent activity .

- Antimalarial Properties:

Antimicrobial Activity

A study evaluating various quinoline derivatives found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.6 µg/mL to 125 µg/mL depending on the bacterial strain tested .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 62.5 | Staphylococcus aureus |

| This compound | 125 | Escherichia coli |

Anticancer Activity

In vitro tests on colorectal cancer cell lines revealed that this compound derivatives showed varying levels of cytotoxicity. The most active compounds demonstrated IC50 values significantly lower than standard treatments, indicating their potential as anticancer agents.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 96.19 ± 5.39 | HCT-116 |

| Control (Diclofenac) | 0.53 ± 0.04 | HCT-116 |

Antimalarial Activity

Research has also highlighted the potential of this compound in treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. The efficacy was assessed through in vitro assays measuring parasite growth inhibition.

| Compound | IC50 (nM) | Strain |

|---|---|---|

| This compound | 44.06 | Chloroquine-resistant K1 |

| Control (Chloroquine) | 49.00 | Chloroquine-sensitive 3D7 |

Case Studies

Several case studies have documented the therapeutic applications of quinoline derivatives:

- Colorectal Cancer Treatment: A study focused on the synthesis of novel quinoxalinones found that derivatives including this compound showed promise in inhibiting COX-2, a target for colorectal cancer therapy .

- Antimicrobial Resistance: Research into new antimicrobial agents has identified compounds similar to this compound as effective against resistant strains of bacteria, providing a potential avenue for developing new antibiotics .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 5-Chloroquinolin-2(1H)-one?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXS97/SHELXL97) is widely used for structure solution and refinement. Key parameters include data-to-parameter ratios >10 and R-factors <0.05 for high reliability. Ensure proper crystal mounting and data collection at controlled temperatures (e.g., 296 K) to minimize thermal motion artifacts .

Q. How can researchers synthesize this compound, and what reaction conditions optimize yield?

A common route involves cyclization of substituted anilines under acidic conditions. For example, refluxing 5-chloroanthranilic acid derivatives in methanol with HCl at 111°C for 24 hours achieves moderate yields (~49%). Solvent choice (e.g., dichloromethane or ethanol) and catalyst selection (e.g., acid/base systems) are critical for minimizing side reactions. Purification via recrystallization in methanol is recommended .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) during structural characterization be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with SC-XRD bond lengths/angles. For example, the keto-enol tautomerism in quinolinones can lead to shifts in NMR peaks; SC-XRD provides definitive evidence of the dominant tautomer .

Q. What strategies improve the reproducibility of this compound in pharmacological assays?

Standardize synthesis protocols (e.g., strict control of reaction pH and temperature) and characterize batches via HPLC-UV/HRMS. For bioactivity studies, use validated assays (e.g., enzyme inhibition with IC50 determination) and include positive/negative controls. Publicly share synthetic protocols and spectral data to enhance cross-lab reproducibility .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. For instance, predict electrophilic substitution sites using Fukui indices or analyze hydrogen-bonding interactions in crystal lattices. Pair computational results with experimental validation (e.g., kinetic studies) to refine predictive models .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be mitigated?

Impurities (e.g., chlorinated byproducts) can arise from incomplete cyclization or oxidation. Use LC-MS with high-resolution mass detection (HRMS) and orthogonal methods like -NMR to identify minor components. Optimize purification using gradient elution in column chromatography or preparative HPLC .

Q. Methodological Notes

- Structural Analysis : Always cross-validate SC-XRD data with spectroscopic methods (e.g., IR for functional groups) .

- Synthesis Optimization : Design factorial experiments (e.g., varying solvent polarity or catalyst loading) to systematically improve yields .

- Data Reporting : Adhere to IUPAC guidelines for compound naming and provide full spectral data (e.g., , -NMR, HRMS) in supplementary materials .

属性

IUPAC Name |

5-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIQZKXQEUGFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。